benzo[d]thiazol-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-24-11-15(10-22-24)17-13-25(12-14-6-2-3-7-16(14)17)21(26)20-23-18-8-4-5-9-19(18)27-20/h2-11,17H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUKPUGTGBKUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzo[d]thiazol-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a benzothiazole core fused with a pyrazole and an isoquinoline derivative. The molecular formula is , and it has a molecular weight of approximately 328.40 g/mol. The presence of multiple heterocycles contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with pyrazole and isoquinoline precursors. Various methods have been explored to optimize yields and purity, including microwave-assisted synthesis and solvent-free conditions.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it induces apoptosis in various cancer cell lines. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, compounds related to this structure have been reported to inhibit the activity of monoamine oxidase (MAO) and cholinesterase (ChE), which are implicated in cancer cell metabolism and survival .
Neuroprotective Effects
Research indicates that derivatives of this compound may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's. Inhibition of MAO-B activity was particularly noted in one study, where certain derivatives showed strong binding affinity and penetration across the blood-brain barrier (BBB) .
Study 1: MAO Inhibition
A study assessed various benzothiazole–isoquinoline derivatives for their inhibitory effects on MAO-B. Compound 4g demonstrated an IC50 value of 14.80 ± 5.45 μM, indicating potent activity compared to standard inhibitors .
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| 4g | 14.80 ± 5.45 | High |
| 4d | 64.83 ± 4.20 | Moderate |
Study 2: Antimicrobial Efficacy
Another investigation tested the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that several derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, highlighting their potential as antimicrobial agents .
| Microorganism | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | <50 | Derivative A |
| Escherichia coli | <50 | Derivative B |
Comparison with Similar Compounds
Key Observations :
- Substituents significantly impact synthetic efficiency. For example, 4g (28.1% yield) highlights challenges in introducing methylpiperazine groups compared to dihydroisoquinoline derivatives like 4e (76.6% yield) .
Enzyme Inhibition Profiles
Compounds with benzothiazole-dihydroisoquinoline hybrids exhibit selective inhibition of BChE over acetylcholinesterase (AChE), a critical feature for neurodegenerative disease therapeutics. For instance:
Comparison with Target Compound :
- The pyrazole substituent in the target compound may mimic the pyrrolidinyl group in Compound 9 , enhancing BChE binding via hydrophobic interactions or π-stacking .
- Molecular docking studies of analogs suggest dual binding to BChE’s catalytic active site (CAS) and peripheral anionic site (PAS), a feature likely conserved in the target compound .
Cytotoxicity and Therapeutic Potential
- The dihydroisoquinoline scaffold’s rigidity, as seen in 4e, may enhance blood-brain barrier penetration compared to flexible alkyl chain derivatives .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic approach to benzo[d]thiazol-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone involves disassembling the molecule into three primary fragments:
- Benzo[d]thiazole-2-carbonyl chloride
- 4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
- Coupling reagents for amide bond formation.
The dihydroisoquinoline core is synthesized via Bischler-Napieralski cyclization, followed by functionalization at the 4-position with the pyrazole group. Subsequent acylation with the benzothiazole carbonyl completes the assembly.
Synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
Bischler-Napieralski Cyclization
The dihydroisoquinoline scaffold is synthesized from β-phenethylamide precursors. For example, N-(2-phenylethyl)acetamide undergoes cyclization in the presence of phosphoryl chloride (POCl₃) at 80–100°C, yielding 3,4-dihydroisoquinoline.
Key Reaction Conditions:
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| POCl₃ (excess) | 80°C | 4 h | 68% |
Preparation of Benzo[d]thiazole-2-carbonyl Chloride
Oxidation of Benzo[d]thiazole-2-methanol
Benzo[d]thiazole-2-methanol is oxidized to the corresponding carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, followed by treatment with thionyl chloride (SOCl₂) to generate the acyl chloride.
Critical Parameters:
- Temperature Control : Maintaining 0°C during oxidation prevents over-oxidation.
- SOCl₂ Stoichiometry : 2.5 equivalents ensures complete conversion to acyl chloride.
Amide Bond Formation: Final Assembly
The coupling of 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline with benzo[d]thiazole-2-carbonyl chloride is achieved using Hünig’s base (DIPEA) in anhydrous dichloromethane (DCM).
Stepwise Procedure:
- Dissolve the dihydroisoquinoline derivative (1 eq.) in DCM.
- Add DIPEA (3 eq.) and cool to 0°C.
- Slowly add benzo[d]thiazole-2-carbonyl chloride (1.1 eq.) over 15 minutes.
- Warm to room temperature and stir for 6 hours.
- Quench with ice-water, extract with DCM, and purify via silica gel chromatography.
Yield and Purity:
| Purification Method | Yield | Purity (HPLC) |
|---|---|---|
| Column Chromatography | 65% | 98.5% |
Alternative Routes and Methodological Variations
Analytical Characterization and Validation
Spectroscopic Data
Challenges and Optimization Opportunities
- Regioselectivity in Pyrazole Functionalization : Competing N- versus C-substitution necessitates careful selection of protecting groups.
- Acyl Chloride Stability : Hydrolysis during coupling can be mitigated by using anhydrous solvents and molecular sieves.
- Scalability : Batch-to-batch consistency in dihydroisoquinoline synthesis remains a bottleneck, requiring advanced process analytical technology (PAT).
Q & A
Q. What in vitro assays are prioritized for initial pharmacological screening?
- Methodological Answer :
- Kinase Inhibition : ADP-Glo™ assay for EGFR or VEGFR2 .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, A549) .
Conflict Resolution & Advanced Synthesis
Q. How are synthetic yields reconciled with theoretical calculations?
Q. What methods address low solubility in aqueous buffers during bioassays?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the methanone group .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100 nm via DLS) .
Structural & Mechanistic Probes
Q. How are isotopic labeling studies designed to track metabolic fate?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
